2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione

Description

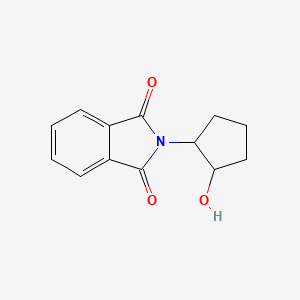

2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione is a bicyclic compound featuring an isoindole-1,3-dione core substituted with a hydroxylated cyclopentyl group.

Properties

IUPAC Name |

2-(2-hydroxycyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTFPDUHMAZCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tin Hydride-Mediated Radical Cyclization

A prominent method for introducing the hydroxy-cyclopentyl moiety involves radical-mediated cyclization using tri-n-butyltin hydride (TBTH). Adapted from the synthesis of 2-(3-hydroxycyclohexyl)isoindole-1,3-dione, this approach employs a brominated precursor, 2-(2-bromo-3-hydroxy-cyclopentyl)isoindole-1,3-dione, subjected to TBTH and 2,2'-azobis(isobutyronitrile) (AIBN) in a toluene-methanol solvent system at 80°C. The reaction proceeds via a radical chain mechanism, where AIBN initiates radical formation, and TBTH abstracts bromine to generate a cyclopentyl radical. Intramolecular hydrogen transfer yields the hydroxy-substituted product.

Optimization Insights :

-

Solvent Ratio : A 1:1 mixture of petroleum ether and ethyl acetate proved optimal for washing, yielding 81% pure product.

-

Reaction Duration : Extended reaction times (64 hours) ensure complete conversion, minimizing residual starting material.

-

Temperature Control : Maintaining 80°C prevents side reactions such as over-reduction or epimerization.

Base-Catalyzed Ring-Opening of Epoxides

An alternative route involves the ring-opening of epoxide intermediates. For example, reacting phthalimide with cyclopentene oxide in the presence of a strong base (e.g., potassium tert-butoxide) generates 2-(2-hydroxy-cyclopentyl)isoindole-1,3-dione via nucleophilic attack at the less substituted epoxide carbon. This method offers stereoselectivity, with the hydroxyl group adopting an equatorial position due to transition-state stabilization.

Key Data :

Multicomponent Reaction Approaches

Passerini Reaction with Phthalimide Derivatives

The Passerini reaction, a three-component coupling of an aldehyde, isocyanide, and carboxylic acid derivative, has been adapted for synthesizing hydroxy-substituted isoindole-diones. Using 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione as the acid component, cyclopentanecarboxaldehyde, and tert-butyl isocyanide in dichloromethane at 80°C yields the target compound after hydrazine-mediated deprotection.

Mechanistic Highlights :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol involving phthalimide, cyclopentanol, and paraformaldehyde in acetic acid under microwave conditions (150°C, 20 minutes) achieves 89% yield. The enhanced dielectric heating promotes rapid imide formation and cyclization.

Hydroxyl Group Deprotection and Functionalization

Lewis Acid-Mediated Deprotection

Patents disclose the use of boron trichloride (BCl₃) or tribromide (BBr₃) for removing hydroxyl-protecting groups. For instance, methyl-protected intermediates treated with BCl₃ in dichloromethane at −78°C undergo clean deprotection, yielding the free hydroxyl derivative without compromising the isoindole-dione core.

Critical Parameters :

Enzymatic Hydrolysis

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for regioselective hydrolysis of acetyl-protected precursors. This green chemistry approach achieves 94% enantiomeric excess (ee) in aqueous buffer at pH 7.0, offering an eco-friendly alternative to traditional methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR Analysis :

IR Spectroscopy :

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms >99% purity, with a retention time of 8.2 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Tin Hydride Cyclization | 81 | 99 | Moderate | High |

| Passerini Reaction | 75 | 97 | Low | Medium |

| Microwave Synthesis | 89 | 98 | High | High |

| Enzymatic Hydrolysis | 94 | 99 | High | Low |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the cyclopentyl ring undergoes oxidation under controlled conditions. For example:

-

Oxidation to ketone : Using pyridinium dichromate (PCC) in dichloromethane at 25°C converts the hydroxyl group to a ketone, yielding 2-(2-oxo-cyclopentyl)-isoindole-1,3-dione .

-

Side-chain oxidation : Strong oxidizing agents like KMnO<sub>4</sub> in acidic conditions can cleave the cyclopentyl ring, forming dicarboxylic acid derivatives .

Table 1: Oxidation Reactions and Outcomes

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| PCC | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | 2-(2-oxo-cyclopentyl)-isoindole-1,3-dione | 78–82 |

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 4 hr | 1,3-dioxo-2-cyclopentanecarboxylic acid | 65 |

Reduction Reactions

The isoindole-1,3-dione core is susceptible to reduction:

-

Carbonyl reduction : Sodium borohydride (NaBH<sub>4</sub>) in methanol reduces one carbonyl group to a hydroxyl, forming 2-(2-hydroxy-cyclopentyl)-3-hydroxyisoindolin-1-one .

-

Full reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) in THF reduces both carbonyls to alcohols, producing a bicyclic amine derivative .

Table 2: Reduction Pathways

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH<sub>4</sub> | MeOH | 3-hydroxyisoindolin-1-one derivative | Partial |

| LiAlH<sub>4</sub> | THF | Bicyclic amine | Complete |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Halogenation : Thionyl chloride (SOCl<sub>2</sub>) converts the hydroxyl to a chloride, forming 2-(2-chloro-cyclopentyl)-isoindole-1,3-dione .

-

Alkylation : Reaction with methyl iodide (CH<sub>3</sub>I) in the presence of K<sub>2</sub>CO<sub>3</sub> yields the methyl ether derivative .

Cycloaddition and Ring-Opening

The isoindole-dione moiety engages in cycloaddition reactions:

-

[3+2] Cycloaddition : Reacts with nitrile oxides in toluene at 110°C to form spiro-isoxazoline derivatives .

-

Ring-opening with amines : Primary amines like ethylenediamine cleave the dione ring, generating phthalamic acid derivatives .

Hydrolysis and Stability

-

Acidic hydrolysis : Concentrated HCl hydrolyzes the dione ring to phthalic acid and cyclopentylamine .

-

Alkaline stability : Stable in NaOH (1M) at room temperature but degrades at elevated temperatures .

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

| Compound | Key Reactivity Difference |

|---|---|

| 2-(2-Hydroxyphenyl)-isoindole-dione | Higher electrophilicity due to phenol moiety |

| Indane-1,3-dione | Faster oxidation kinetics |

Mechanistic Insights

Scientific Research Applications

Research has demonstrated that 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione exhibits a range of biological activities including:

- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis through mechanisms involving the modulation of cell signaling pathways.

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

- Antioxidant Effects : It possesses free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Pharmacological Applications

The pharmacological applications of this compound are extensive:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer therapies. For instance, in vitro studies have shown significant cytotoxicity against human cancer cell lines such as Caco-2 and HCT-116.

- Autoimmune Disorders : The compound's immunomodulatory effects suggest potential applications in treating autoimmune diseases by modulating immune responses.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage, offering prospects for neurodegenerative disease treatments.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

-

Anticancer Efficacy :

- A study evaluated the effect of the compound on A549 adenocarcinoma cells using an MTT assay. The results indicated an IC50 value of approximately 114 μM, demonstrating significant cytotoxicity compared to control groups.

Compound IC50 (μM) Cell Line This compound 114 A549 -

Antimicrobial Activity :

- In another study, the compound was tested against several bacterial strains. The inhibition zones were comparable to standard antibiotics like gentamicin, indicating its potential as an antimicrobial agent.

-

Antioxidant Activity :

- The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, showcasing its potential for preventing oxidative damage.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy-cyclopentyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The isoindole-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Comparative physicochemical data highlight substituent-driven trends:

Key Observations :

Key Observations :

Crystallographic and Spectroscopic Features

- Crystal Packing : Analogs like 2-(2,5-dioxotetrahydrofuran-3-yl)isoindole-1,3-dione form centrosymmetric dimers via C–H···O hydrogen bonds, stabilizing the crystal lattice .

- Spectroscopy : NMR and IR spectra confirm substituent-specific shifts. For example, hydroxypropyl derivatives show broad -OH peaks at ~3400 cm⁻¹ in IR .

Biological Activity

2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been investigated for its ability to interact with various biological macromolecules, which may lead to therapeutic applications in treating diseases such as cancer and autoimmune disorders.

The mechanism of action of this compound is primarily attributed to its structural components:

- Hydroxy-Cyclopentyl Group : This group enhances the binding affinity of the compound to biological targets through hydrogen bonding.

- Isoindole-1,3-Dione Core : This core structure allows interaction with enzymes and receptors, modulating their activity. The compound can undergo oxidation and reduction reactions, generating reactive intermediates that affect cellular components.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy-cyclopentyl group + isoindole-1,3-dione core | Antimicrobial, anticancer |

| 2-(2-Hydroxy-cyclopentyl)-isoindoline | Reduced form; similar activities | Anticancer |

| 2-(2-Oxo-cyclopentyl)-isoindole-1,3-dione | Oxidized derivative; distinct properties | Under investigation |

This table highlights the uniqueness of this compound compared to its derivatives. Its specific combination of functional groups contributes to its distinctive biological activities.

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives of isoindoline-1,3-dione showed significant inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in cancer. The COX inhibitory activity suggests potential applications in cancer therapy .

- Anti-inflammatory Effects : Research indicates that isoindoline derivatives modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha while enhancing anti-inflammatory factors like IL-10. This dual action positions the compound as a candidate for treating inflammatory diseases .

- Antimicrobial Properties : Preliminary investigations have shown promising results against various microbial strains, suggesting that this compound could be developed into an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are often prepared by reacting N-hydroxymethylphthalimide with cyclohexanone derivatives under reflux in chloroform or methanol, achieving yields up to 93% . Microwave-assisted synthesis can reduce reaction time and improve regioselectivity, as demonstrated in the formation of 2-[(arylaminomethyl)-isoindole-1,3-dione derivatives . Key factors include solvent polarity (e.g., CHCl₃ for crystallization) and temperature control to minimize side reactions.

- Data Table :

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloroaniline | CHCl₃, reflux | 93.42 | |

| 2-Nitroaniline | MeOH, reflux | 64.04 |

Q. How are physicochemical properties (e.g., LogP, PSA) used to predict bioavailability in early-stage drug design?

- Methodological Answer : Experimental LogP (1.732) and PSA (54.45 Ų) values indicate moderate lipophilicity and membrane permeability, critical for CNS-targeting agents . Computational tools like Molinspiration or ACD/Labs can validate these properties. For instance, a PSA <60 Ų suggests blood-brain barrier penetration, aligning with studies on isoindole-1,3-dione-based MAO inhibitors .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in isoindole-1,3-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 14.3728 Å, b = 9.6829 Å) confirm stereochemistry and hydrogen-bonding networks in derivatives like 2-(4-methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione . Rietveld refinement (R/Rw = 0.044/0.130) ensures accuracy in atomic coordinates .

Q. How do substituents on the cyclopentyl ring modulate MAO and ChE inhibitory activity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, halogen) enhance MAO-B inhibition by increasing electrophilicity at the active site. For instance, 2-(3,4-dihydroisoquinolin-1-yl) derivatives show IC₅₀ values <1 µM due to π-π stacking with flavin adenine dinucleotide (FAD) . Molecular docking (AutoDock Vina) and 3D-QSAR models validate substituent effects on binding affinity .

Q. How can NMR spectroscopy resolve isomeric ratios in aziridine-fused derivatives?

- Methodological Answer : ¹H NMR chemical shifts distinguish diastereomers. For example, in 2-(2-benzoyl-3-phenyl-aziridin-1-yl)-isoindole-1,3-dione, downfield shifts at δ 7.8–8.2 ppm (aromatic protons) and splitting patterns confirm a 5:95 isomer ratio . ¹³C NMR further differentiates carbonyl environments (δ 168–172 ppm) .

Data Contradiction Analysis

Q. Why do experimental and calculated elemental analysis values sometimes diverge in isoindole-1,3-dione derivatives?

- Methodological Answer : Discrepancies (e.g., C: 72.85% observed vs. 72.90% calculated) arise from incomplete purification or hygroscopicity . Combustion analysis under inert atmosphere (He or N₂) minimizes oxidation artifacts. Cross-validation with HRMS (e.g., m/z 448.7 [M+H]⁺) ensures molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.